molecular formula C4H13ClN2O B2839721 (1-Methoxypropan-2-yl)hydrazine hydrochloride CAS No. 848948-26-5

(1-Methoxypropan-2-yl)hydrazine hydrochloride

Cat. No.: B2839721
CAS No.: 848948-26-5
M. Wt: 140.61
InChI Key: GWFWEAWYOQCHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methoxypropan-2-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C4H13ClN2O and a molecular weight of 140.61 g/mol . It is a hydrazine derivative, which means it contains the functional group -NH-NH2. This compound is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxypropan-2-yl)hydrazine hydrochloride typically involves the reaction of (1-Methoxypropan-2-yl)hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: (1-Methoxypropan-2-yl)hydrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

(1-Methoxypropan-2-yl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with these targets, leading to changes in their activity and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

    (1-Methoxypropan-2-yl)hydrazine: The parent compound without the hydrochloride salt.

    (1-Methoxypropan-2-yl)hydrazine sulfate: Another salt form with different solubility and stability properties.

    (1-Methoxypropan-2-yl)hydrazine acetate: A similar compound with acetate as the counterion.

Uniqueness: (1-Methoxypropan-2-yl)hydrazine hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for certain applications that other similar compounds may not be as effective for. Its hydrochloride form enhances its solubility and stability, making it more suitable for use in various research and industrial applications .

Properties

IUPAC Name

1-methoxypropan-2-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.ClH/c1-4(6-5)3-7-2;/h4,6H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFWEAWYOQCHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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